The compound is classified as a piperazine derivative, which is a category of organic compounds characterized by the presence of a piperazine ring. Piperazines are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects. The specific structure of 1-(4-chlorophenyl)-2-methylpiperazine contributes to its unique biological properties.
The synthesis of 1-(4-chlorophenyl)-2-methylpiperazine can be achieved through various methods, primarily involving the reaction of appropriate precursors under controlled conditions. One notable method involves the following steps:
For example, one patent describes a method where racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine is contacted with N-acetyl-L-phenylalanine to yield high optical purity through crystallization processes .
The molecular formula of 1-(4-chlorophenyl)-2-methylpiperazine is , with a molecular weight of approximately 201.69 g/mol.
Clc1ccc(cc1)C(N2CCN(CC2)C(c3ccccc3)c4ccc(Cl)cc4)c5ccccc5
InChI=1S/C11H14ClN/c1-8-3-5-10(12)6-9(8)11-7-13-2/h3-7H,1-2H3
This representation allows for computational modeling and further analysis of its interactions with biological targets.
1-(4-Chlorophenyl)-2-methylpiperazine can undergo various chemical reactions typical for piperazine derivatives:
One significant reaction pathway involves its use as an intermediate in synthesizing antihistamines like cetirizine and levocetirizine, where it undergoes hydrolysis or acylation reactions to form more complex structures .
The mechanism of action for compounds like 1-(4-chlorophenyl)-2-methylpiperazine often involves interaction with neurotransmitter receptors, particularly histamine H1 receptors.
Upon binding to H1 receptors, this compound can inhibit histamine action, leading to effects such as:
The specific binding affinity and efficacy can vary based on structural modifications around the piperazine core.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.69 g/mol |
Melting Point | ~150 °C |
Solubility | Soluble in water |
These properties are critical for formulation development in pharmaceutical applications.
The primary applications of 1-(4-chlorophenyl)-2-methylpiperazine include:
This compound's structural characteristics enable it to serve as a versatile building block for various medicinal chemistry applications, particularly in developing novel therapeutic agents targeting histamine receptors .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3